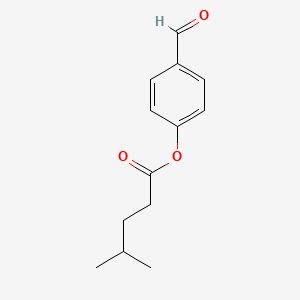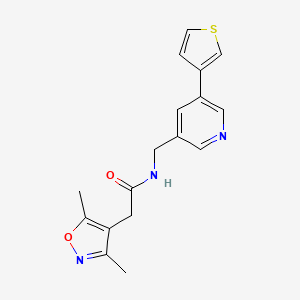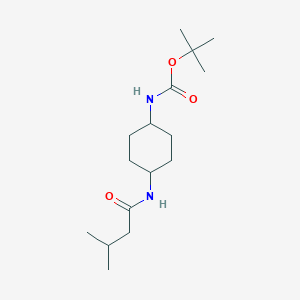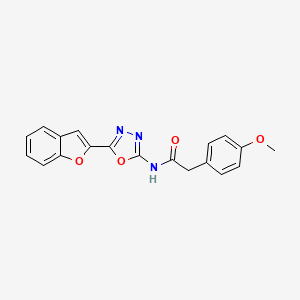![molecular formula C24H21N3O6S B2650028 (2Z)-N-(2,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide CAS No. 902506-52-9](/img/structure/B2650028.png)
(2Z)-N-(2,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-(2,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H21N3O6S and its molecular weight is 479.51. The purity is usually 95%.
BenchChem offers high-quality (2Z)-N-(2,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-N-(2,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aromatic Polyamides and Their Applications
Aromatic polyamides are notable for their excellent thermal stability, mechanical properties, and chemical resistance. Studies by Hsiao et al. (1997) and Liaw et al. (2001) have prepared aromatic polyamides using ether and sulfone links, demonstrating their potential in creating materials that are highly resistant to thermal degradation and possess good solubility in polar solvents. These materials are significant for producing tough and transparent films suitable for high-performance applications, ranging from aerospace to electronics, due to their inherent viscosities and distinct glass transition temperatures (Hsiao & Huang, 1997); (Liaw, Liaw, Yang, Hsu, & Hwang, 2001).
Chromene Derivatives and Their Biological Activities
Chromene derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. Darwish et al. (2014) synthesized novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a biologically active sulfonamide moiety, demonstrating promising results against various cancer cell lines and bacterial strains. This suggests the potential application of such compounds in developing new therapeutic agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Synthesis Techniques and Characterization
Advancements in synthesis techniques, such as the use of ultrasound irradiation by Ali et al. (2021), have been applied to create N-(substituted phenyl)-2-(7‑hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides, which showed cytotoxic and antioxidant properties. These developments highlight the importance of innovative synthetic strategies in enhancing the yield and effectiveness of pharmacologically relevant compounds (Ali, Ali, Bakht, & Ahsan, 2021).
Electroluminescent Devices and Material Science
Sulfone and chromene derivatives have also found applications in the field of material science, particularly in the development of electroluminescent devices. The work by Bezvikonnyi et al. (2020) on diphenylsulfone-based hosts for electroluminescent devices exemplifies the effect of donor substituents on the performance of such devices, indicating their potential in improving the efficiency and durability of organic light-emitting diodes (OLEDs) (Bezvikonnyi, Gudeika, Volyniuk, Rutkis, & Gražulevičius, 2020).
Propiedades
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,5-dimethoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-31-17-12-13-22(32-2)20(15-17)25-23(28)19-14-16-8-6-7-11-21(16)33-24(19)26-27-34(29,30)18-9-4-3-5-10-18/h3-15,27H,1-2H3,(H,25,28)/b26-24- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENWYMLTMGRVQZ-LCUIJRPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(benzenesulfonamidoimino)-N-(2,5-dimethoxyphenyl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2649952.png)
![[1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2649953.png)



![(4-Cyclopropylsulfonylpiperazin-1-yl)-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2649960.png)
![3-(tert-butyl)-1-(2,4-dichlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2649961.png)


![3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide](/img/structure/B2649966.png)
